NAMPT Inhibition Potency Comparison: 2-Amino-N-(4-methoxybenzyl)nicotinamide Displays Subnanomolar Biochemical Activity
2-Amino-N-(4-methoxybenzyl)nicotinamide exhibits a biochemical Ki of 0.4 nM against NAMPT, representing one of the most potent nicotinamide-based inhibitors known [1]. In contrast, the 2-chloro analog 2-chloro-N-(4-methoxybenzyl)nicotinamide shows a Ki of 3.2 nM under identical assay conditions, and the 2-unsubstituted parent N-(4-methoxybenzyl)nicotinamide is essentially inactive (IC50 > 10 µM) [2][3]. This 8-fold improvement in binding affinity is attributed to a key hydrogen bond between the 2-amino group and Asp219 in the NAMPT active site, which is absent in the 2-chloro and 2-unsubstituted analogs [1].
| Evidence Dimension | NAMPT inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.4 nM |
| Comparator Or Baseline | 2-Chloro-N-(4-methoxybenzyl)nicotinamide (Ki = 3.2 nM); N-(4-methoxybenzyl)nicotinamide (IC50 > 10 µM) |
| Quantified Difference | 8-fold more potent than 2-chloro analog; >25,000-fold more potent than unsubstituted analog |
| Conditions | Recombinant human NAMPT, fluorescence-based enzymatic assay, 15 min incubation, nicotinamide substrate |
Why This Matters
Subnanomolar potency enables lower compound usage, reduces off-target risks at nanomolar working concentrations, and provides the sensitivity required for cellular NAMPT inhibition studies across diverse disease models.
- [1] Zheng, X., Bauer, P., Baumeister, T., Buckmelter, A. J., et al. Structure-based discovery of novel amide-containing nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. J. Med. Chem. 2013, 56, 6413–6426. PubMed ID: 23866092. View Source
- [2] BindingDB. Data for CHEMBL1801864 (BDBM50347433). https://www.bindingdb.org/bind/index.jsp View Source
- [3] Khan, J. A., et al. Molecular basis for the inhibition of human NMPRTase, a novel target for anticancer agents. Nat. Struct. Mol. Biol. 2006, 13, 582–588. View Source
